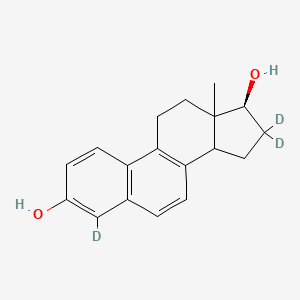
17beta-Dihydroequilenin-4,16,16-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Dihydroequilenin-4,16,16-d3: is a deuterium-labeled compound, specifically a stable isotope of 17beta-Dihydroequilenin. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for tracing and quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Dihydroequilenin-4,16,16-d3 involves the incorporation of deuterium into the parent compound, 17beta-Dihydroequilenin. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound involves large-scale synthesis using deuterated raw materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: 17beta-Dihydroequilenin-4,16,16-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17beta-Dihydroequilenin-4,16,16-d3 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Deuterium labeling helps in understanding the metabolic fate of drugs and other bioactive molecules.
Medicine: In medicine, this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. It aids in the development of safer and more effective therapeutic agents.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stable isotope labeling provides valuable insights into reaction mechanisms and process optimization.
Mecanismo De Acción
The mechanism of action of 17beta-Dihydroequilenin-4,16,16-d3 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound allow for precise tracking of molecular interactions and transformations. This helps in elucidating the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
17beta-Dihydroequilenin: The parent compound without deuterium labeling.
17alpha-Dihydroequilenin: An isomer with different stereochemistry.
Equilenin: A related compound with a similar structure but different functional groups.
Uniqueness: 17beta-Dihydroequilenin-4,16,16-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
(17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16?,17-,18?/m0/s1/i7D2,10D |
Clave InChI |
RYWZPRVUQHMJFF-XBLPQWITSA-N |
SMILES isomérico |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)O |
SMILES canónico |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


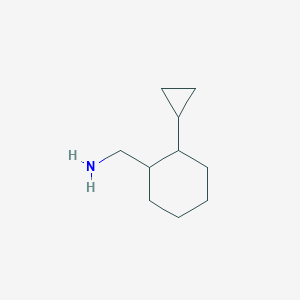
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
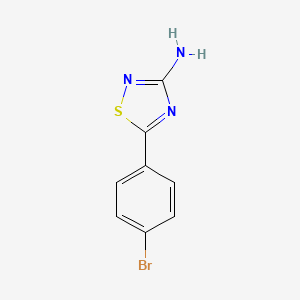
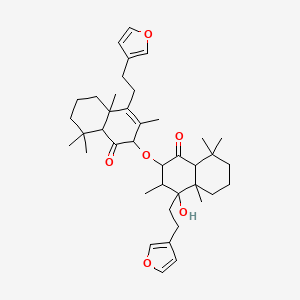
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
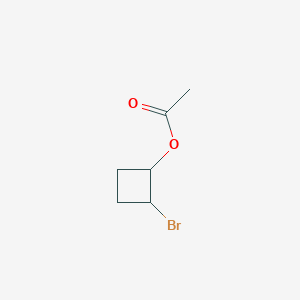
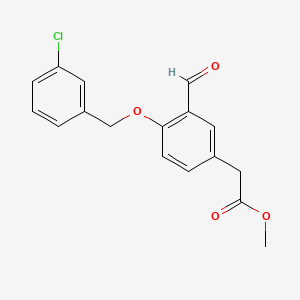
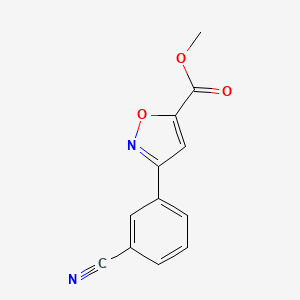
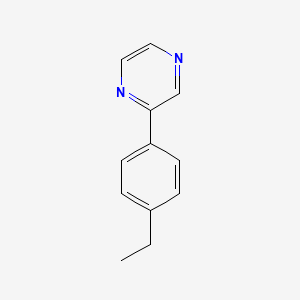
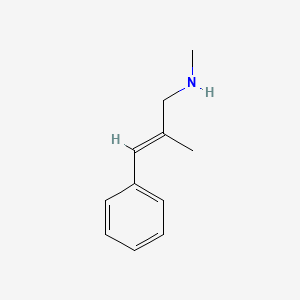
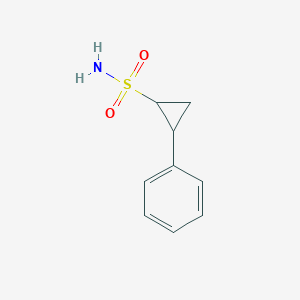
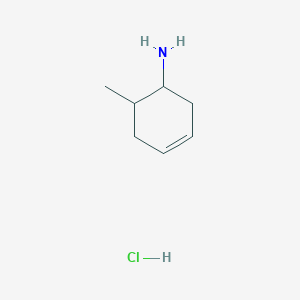
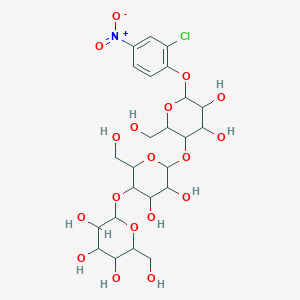
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
